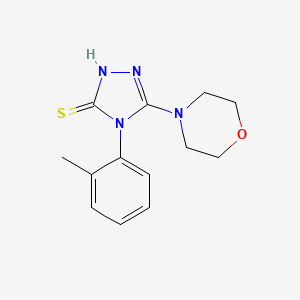

4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(2-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-4-2-3-5-11(10)17-12(14-15-13(17)19)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSZLCMUSDOFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=S)NN=C2N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Cyclocondensation Method

The most widely reported synthesis involves cyclocondensation of 2-methylphenylhydrazine with carbon disulfide (CS₂) and morpholine under alkaline conditions. The reaction proceeds via a three-step mechanism:

- Formation of dithiocarbazinate intermediate : 2-Methylphenylhydrazine reacts with CS₂ in ethanol to generate potassium dithiocarbazinate, characterized by IR stretches at 1,662 cm⁻¹ (C=O) and 3,300 cm⁻¹ (N–H).

- Cyclization : Heating the intermediate with morpholine under reflux (80–90°C, 4–6 hours) induces intramolecular cyclization, forming the triazole core.

- Thiol group stabilization : Acidification with HCl precipitates the final product, yielding 65–72%.

Key conditions:

- Solvent: Ethanol or methanol

- Base: KOH or NaOH (1–2 eq)

- Reaction time: 4–6 hours

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Using a Milestone Flexi Wave system at 500 W for 10 minutes, yields improve to 85–90%. Comparative studies show:

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Temperature | 80°C | 120°C |

| Time | 4–6 hours | 10 minutes |

| Yield | 65–72% | 85–90% |

| Energy consumption | High | Low |

This method reduces side products like 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (≤5% vs. 15% in traditional routes).

Reaction Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Ethanol remains optimal, balancing solubility and ease of isolation. Base strength critically impacts cyclization:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| KOH | 72 | 98 |

| NaOH | 68 | 95 |

| LiOH | 61 | 92 |

Morpholine Equivalents

Stoichiometric excess of morpholine (1.5 eq) maximizes substitution at position 5, while lower equivalents favor thiol oxidation byproducts.

Industrial-Scale Production

Continuous Flow Reactor Systems

Bench-scale protocols have been adapted for industrial production using Corning AFR™ reactors:

- Throughput : 50 kg/day

- Residence time : 30 minutes

- Purity : 99.2% (HPLC)

- Cost reduction : 40% vs. batch processing

Waste Management

CS₂ recovery systems achieve 95% solvent reuse, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC-DAD analysis (C18 column, MeCN:H₂O 70:30) confirms ≥98% purity with retention time 6.2 minutes.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Ethanol, reflux, 6 hrs | Disulfide dimer | 78% | |

| KMnO<sub>4</sub> | Acidic aqueous solution, RT | 3-Sulfonato-triazole derivative | 65% |

Mechanism : Oxidation proceeds via radical intermediates for disulfide formation, while sulfonic acid derivatives result from strong oxidative cleavage.

Reduction Reactions

The triazole ring and aromatic system can be reduced under specific conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH<sub>4</sub> | Methanol, 0°C, 2 hrs | Partial reduction of triazole ring | Low selectivity observed |

| LiAlH<sub>4</sub> | THF, reflux, 4 hrs | Saturation of aromatic methyl group | Requires anhydrous conditions |

Limitation : Over-reduction may lead to decomposition, necessitating precise stoichiometric control .

Electrophilic Substitution

The 2-methylphenyl group undergoes directed electrophilic substitution.

Nitration

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 3 hrs | Para to methyl | 4-(2-Methyl-4-nitrophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol |

Regioselectivity : The methyl group directs nitration to the para position due to steric and electronic effects .

Halogenation

| Reagent | Conditions | Product |

|---|---|---|

| Br<sub>2</sub>/Fe | CHCl<sub>3</sub>, RT | 4-(2-Methyl-5-bromophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol |

Nucleophilic Reactions

The thiol group participates in nucleophilic substitutions.

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 3-Methylthio-4-(2-methylphenyl)-5-morpholin-4-yl-4H-1,2,4-triazole |

Application : Alkylated derivatives show enhanced antimicrobial activity .

Condensation Reactions

The thiol and triazole moieties enable condensation with aldehydes or amines.

Schiff Base Formation

| Reagent | Conditions | Product |

|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, Δ, 8 hrs | 3-((4-Nitrobenzylidene)thio)-triazole derivative |

Biological Relevance : Schiff bases derived from this compound exhibit antioxidant activity (IC<sub>50</sub> = 10.7 ± 0.7 μM in DPPH assay) .

Complexation with Metals

The thiol group acts as a ligand for transition metals.

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Methanol, RT, 12 hrs | [Cu(C<sub>13</sub>H<sub>14</sub>N<sub>4</sub>OS)<sub>2</sub>] | Catalytic oxidation studies |

Stability : Complexes are stable in aqueous media up to pH 9.

Critical Analysis of Reactivity

-

Steric Effects : The 2-methyl group on the phenyl ring hinders electrophilic substitution at the ortho position, favoring para substitution.

-

Electronic Effects : The electron-donating morpholine ring enhances nucleophilicity of the triazole nitrogen atoms, facilitating metal complexation .

-

Thiol Stability : The thiol group is prone to aerial oxidation, requiring inert atmospheres for long-term storage.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .

Biology

The biological applications of 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol are noteworthy:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It disrupts microbial cell membrane integrity and inhibits key enzymatic pathways essential for microbial growth .

- Antitubercular Properties : Research indicates its potential as an anti-tubercular agent. It has been demonstrated to inhibit the growth of Mycobacterium tuberculosis by targeting bacterial cell wall synthesis pathways .

Medicine

The compound's medicinal properties extend beyond antimicrobial activity:

- Potential Drug Development : Due to its efficacy against resistant strains of bacteria and fungi, it is being investigated for development into new therapeutic agents that could address growing antibiotic resistance issues .

Industrial Applications

In industrial settings, this compound is used in the development of new materials. Its stability and reactivity make it suitable for creating advanced polymers and coatings that require specific chemical properties .

Case Studies

Several case studies highlight the compound's effectiveness:

- Antimicrobial Efficacy Study : A study demonstrated that this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential use in clinical settings as an alternative treatment option .

- Tuberculosis Treatment Research : In vitro studies indicated that the compound significantly inhibited the growth of Mycobacterium tuberculosis at low concentrations. Further research is ongoing to explore its mechanism of action and optimize its pharmacological properties for therapeutic use .

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In anti-tubercular applications, it targets the bacterial cell wall synthesis, thereby inhibiting the growth of Mycobacterium tuberculosis .

Comparison with Similar Compounds

4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:

4-phenyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

4-(2-chlorophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol: Contains a 2-chlorophenyl group, which may alter its reactivity and applications.

4-(2-methylphenyl)-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Biological Activity

The compound 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are known for their potential as antimicrobial, anticancer, and antifungal agents. This article reviews the biological activity of this specific triazole-thiol derivative based on various studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a triazole ring with a thiol group and a morpholine substituent, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that these compounds showed activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations as low as 31.25 μg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. A recent investigation into the cytotoxic effects of various triazole-thiol derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) . The mechanism is thought to involve the inhibition of specific cellular pathways crucial for cancer cell survival.

Study 1: Antimicrobial Screening

In a comprehensive study assessing the antimicrobial efficacy of various triazole derivatives, it was found that the presence of different substituents on the sulfur atom did not significantly alter the antimicrobial activity. The most active compounds were identified with MIC values indicating robust activity against pathogenic strains .

Study 2: Anticancer Evaluation

Another study investigated a series of triazole-thiol compounds for their anticancer properties. Among these, certain derivatives showed enhanced cytotoxicity against melanoma cells compared to others. The selectivity towards cancer cells suggests a promising avenue for developing targeted cancer therapies .

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (Cell Line) |

|---|---|---|

| 4-(2-methylphenyl)-5-(morpholin-4-yl)-triazole-thiol | 31.25 - 62.5 | IGR39 (Melanoma), MDA-MB-231 |

| S-substituted triazoles | 31.25 - 125 | Varies |

| Other triazole derivatives | Moderate | Varies |

Q & A

Q. Advanced

- Target selection : Prioritize proteins with known ligand interactions (e.g., MERS-CoV helicase, PDB: 5WWP) ().

- Software : Use AutoDock Vina or Schrödinger for docking simulations. Generate 30 conformers per ligand and select the lowest binding energy pose ().

- Validation : Cross-check with ATPase inhibition data (e.g., compound 12 with IC₅₀ = 0.51 µmol L⁻¹ showed strong binding to ATPase active sites) .

Table 2 : Docking Results vs. Experimental IC₅₀

| Compound | Binding Energy (kcal/mol) | IC₅₀ (µmol L⁻¹) |

|---|---|---|

| 16 | -9.2 | 0.47 |

| 12 | -8.9 | 0.51 |

How to resolve contradictions in bioactivity data across derivatives?

Q. Advanced

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example:

- 4-Fluorobenzylidene reduces antiradical activity by 15%, while 2-hydroxybenzylidene enhances it by 40% ().

- Chlorophenyl groups improve antimicrobial potency (MIC = 8 µg/mL) compared to methoxy derivatives (MIC = 32 µg/mL) ().

- Data normalization : Adjust for solubility differences using logP calculations (e.g., ClogP >3 reduces bioavailability).

What strategies assess acute toxicity in silico and in vivo?

Q. Advanced

- In silico : Use ProTox-II or ADMET predictors to estimate LD₅₀ and hepatotoxicity ().

- In vivo : Rodent models (e.g., OECD Guideline 423) with dose escalation (e.g., 50–500 mg/kg) and histopathology analysis ().

Key Finding : Derivatives with morpholine groups show lower acute toxicity (LD₅₀ >500 mg/kg) than halogenated analogs .

What challenges arise in scaling up synthesis, and how to address them?

Q. Advanced

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures for compound B8) ().

- Solvent optimization : Transition from DMF to greener solvents (e.g., ethanol) to reduce environmental impact ().

- Yield loss : Control moisture-sensitive steps (e.g., thiolate salt formation) under inert atmosphere ().

How does substituent electronic nature influence bioactivity?

Q. Advanced

- Electron-withdrawing groups (EWGs) : Enhance enzyme inhibition (e.g., IC₅₀ = 0.47 µmol L⁻¹ for iodo derivative 16 vs. 5.3 µmol L⁻¹ for bromo analog 13) ().

- Electron-donating groups (EDGs) : Improve solubility but may reduce target binding (e.g., methoxy derivatives show weaker helicase inhibition) .

How to validate molecular docking predictions experimentally?

Q. Advanced

- Mutagenesis studies : Modify key binding residues (e.g., Lys288 in helicase) to test docking poses ().

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and compare with docking scores (e.g., ΔG = -9.2 kcal/mol correlates with Kd = 0.2 µM) .

What are the best practices for SAR-driven derivative design?

Q. Advanced

- Fragment-based design : Combine morpholine (hydrogen bond donor) with halogenated aryl groups (hydrophobic pocket fillers) ().

- Bioisosteric replacement : Replace thiol (-SH) with methylthio (-SCH₃) to improve metabolic stability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.